(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid
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Overview
Description
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been found to have weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that this compound is generally safe for human and environmental use under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ethanone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides.
Scientific Research Applications
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex triazole derivatives.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Similar in structure but with an amino group instead of an ethyl group.
(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid: Contains a sulfanyl group, offering different chemical properties.
Uniqueness
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-7-5(9-8-4)3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYOKCOSDFEZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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